3-(4-hydroxyquinazolin-2-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]propanamide
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Overview
Description
N-[3-(1-METHYL-1H-BENZIMIDAZOL-2-YL)PROPYL]-3-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)PROPANAMIDE is a complex organic compound that features both benzimidazole and quinazoline moieties. These structures are known for their significant biological activities and are often found in pharmaceutical compounds. The benzimidazole ring is particularly noted for its presence in various drugs due to its broad range of biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-METHYL-1H-BENZIMIDAZOL-2-YL)PROPYL]-3-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)PROPANAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the benzimidazole ring, which can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The quinazoline moiety can be synthesized via the cyclization of anthranilic acid derivatives with formamide or its equivalents .
Industrial Production Methods
Industrial production methods for such compounds generally involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of continuous flow reactors is also common in industrial settings to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-METHYL-1H-BENZIMIDAZOL-2-YL)PROPYL]-3-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield amines .
Scientific Research Applications
N-[3-(1-METHYL-1H-BENZIMIDAZOL-2-YL)PROPYL]-3-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)PROPANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(1-METHYL-1H-BENZIMIDAZOL-2-YL)PROPYL]-3-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)PROPANAMIDE involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The quinazoline moiety can also interact with various biological pathways, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Known for its broad range of biological activities, including anti-fungal and anti-viral properties.
Quinazoline: Noted for its anti-cancer properties and use in various therapeutic agents.
Uniqueness
N-[3-(1-METHYL-1H-BENZIMIDAZOL-2-YL)PROPYL]-3-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)PROPANAMIDE is unique due to the combination of both benzimidazole and quinazoline moieties in a single molecule. This dual structure allows it to interact with multiple biological targets, potentially enhancing its therapeutic effects .
Properties
Molecular Formula |
C22H23N5O2 |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[3-(1-methylbenzimidazol-2-yl)propyl]-3-(4-oxo-3H-quinazolin-2-yl)propanamide |
InChI |
InChI=1S/C22H23N5O2/c1-27-18-10-5-4-9-17(18)25-20(27)11-6-14-23-21(28)13-12-19-24-16-8-3-2-7-15(16)22(29)26-19/h2-5,7-10H,6,11-14H2,1H3,(H,23,28)(H,24,26,29) |
InChI Key |
ZCGPHQNHSPOQCV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCCNC(=O)CCC3=NC4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
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